molecular formula C22H19N3O2S B2954475 (Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile CAS No. 500195-77-7

(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile

Cat. No.: B2954475
CAS No.: 500195-77-7
M. Wt: 389.47
InChI Key: TYHNIBAOPZVYIU-QOCHGBHMSA-N
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Description

(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions and Ylide Chemistry

  • Synthesis Techniques and Chemical Properties : Research has delved into cycloaddition reactions involving azomethine ylides, which are generated through various processes and can react with isonitriles to produce specific compounds. Such reactions demonstrate the versatility and reactivity of azomethine ylides, potentially applicable to the synthesis or modification of the target compound (Burger, Marschke, & Manz, 1982). Additionally, the study of unimolecular decomposition of Δ1-1,2,4-triazolines to form azomethine ylides underlines the significance of ylide chemistry in synthesizing complex heterocyclic structures (Schwan & Warkentin, 1988).

  • Novel Routes to Heterocycles : The condensation reactions leading to dithiazol-5-ylidene derivatives and subsequent transformations into benzothiophenes and isothiazoles highlight innovative approaches to constructing heterocyclic compounds. These methodologies could provide insights into synthesizing or modifying structures similar to the compound of interest (Emayan, English, Koutentis, & Rees, 1997).

Advanced Ligand Design and Catalysis

  • Ligand Design for Asymmetric Catalysis : The development of chiral (phosphinoaryl)oxazolines as versatile ligands for asymmetric catalysis offers a foundation for designing novel ligands that could potentially be used in reactions involving the target compound. These ligands are prepared from orthometalation reactions and have shown efficacy in asymmetric synthesis, indicating their utility in generating chiral centers (Koch et al., 2010).

  • Catalytic Applications : Nickel complexes with new bidentate phosphinitooxazoline and -pyridine ligands have been applied in the catalytic oligomerization of ethylene, demonstrating the potential of novel ligand systems in catalysis. Such research could be relevant for catalytic processes involving the target compound or its derivatives (Speiser, Braunstein, Saussine, & Welter, 2004).

Advanced Synthetic Applications

  • Synthesis of Allenes : The catalyzed synthesis of allenes from terminal alkynes, aldehydes, and morpholine outlines a method potentially applicable to modifications of the target compound. This showcases the use of morpholine, a structural component of the compound of interest, in complex synthetic applications (Kuang & Ma, 2010).

Mechanism of Action

    Target of action

    Thiazoles and indole derivatives are known to interact with a variety of targets, including multiple receptors . The specific targets for this compound would need to be determined through experimental studies.

    Mode of action

    The mode of action of thiazoles and indole derivatives can vary widely depending on the specific compound and target. They can act as inhibitors, activators, or modulators of their target proteins .

    Biochemical pathways

    Thiazoles and indole derivatives can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The specific pathways affected by this compound would need to be determined through experimental studies.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and indole derivatives can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its interactions with transport proteins, and its susceptibility to metabolic enzymes .

    Result of action

    The molecular and cellular effects of thiazoles and indole derivatives can include changes in cell signaling, gene expression, and cell survival . The specific effects of this compound would need to be determined through experimental studies.

    Action environment

    The action, efficacy, and stability of thiazoles and indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . The specific environmental influences on this compound would need to be determined through experimental studies.

Properties

IUPAC Name

(2Z)-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c23-15-19(21(26)24-11-13-27-14-12-24)22-25(18-9-5-2-6-10-18)20(16-28-22)17-7-3-1-4-8-17/h1-10,16H,11-14H2/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHNIBAOPZVYIU-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\2/N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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